What is the chemical structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-
What is the chemical structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS No. 142346-93-8). While this molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data with established principles of organic and medicinal chemistry to offer a detailed profile. We will explore its core chemical structure, propose a logical synthetic pathway, predict its spectroscopic characteristics, and discuss its potential applications in drug discovery and development based on the known bioactivities of its constituent pharmacophores. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and structurally related compounds.
Molecular Identity and Physicochemical Properties
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is a molecule that integrates a phenolic ring with a pyridinyloxy moiety through a propoxy ether linkage. This unique combination of functional groups suggests a range of potential chemical and biological activities.
| Identifier | Value | Source |
| IUPAC Name | 4-[2-(pyridin-2-yloxy)propoxy]phenol | N/A |
| CAS Number | 142346-93-8 | [1] |
| Molecular Formula | C14H15NO3 | [1] |
| Molecular Weight | 245.27 g/mol | [1] |
| SMILES | CC(Oc1ccccn1)COc1ccc(cc1)O | [1] |
Structural Elucidation
The structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is characterized by three key components:
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A Phenolic Moiety: The hydroxyl-substituted benzene ring is a well-known pharmacophore present in numerous natural products and synthetic drugs.[2] The hydroxyl group can act as both a hydrogen bond donor and acceptor, and the aromatic ring can participate in π-stacking interactions.
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A Pyridine Ring: The pyridine heterocycle is a common motif in medicinal chemistry, often used to enhance water solubility, act as a hydrogen bond acceptor, and modulate the electronic properties of a molecule.[2][3][4]
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A Propoxy Ether Linker: This flexible chain connects the phenolic and pyridinyloxy groups. The ether linkage provides metabolic stability, and the propoxy chain's length and branching can influence the molecule's overall conformation and binding to biological targets.
Figure 1: 2D Chemical Structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.
Proposed Synthesis Pathway
Figure 2: Proposed two-step synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.
Experimental Protocol: A Theoretic Approach
Step 1: Synthesis of 4-(2-bromopropoxy)phenol
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To a solution of hydroquinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) at 0 °C.
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Allow the reaction mixture to stir at room temperature for 30 minutes.
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Cool the mixture back to 0 °C and add a solution of 1-bromo-2-chloropropane (1.2 eq) in anhydrous THF dropwise.
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Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-(2-bromopropoxy)phenol.
Causality behind Experimental Choices:
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Williamson Ether Synthesis: This is a classic and reliable method for forming ether linkages.
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NaH as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
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THF as Solvent: THF is an aprotic, polar solvent that is suitable for reactions involving strong bases like NaH and can solvate the resulting alkoxide.
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Inert Atmosphere: This prevents the reaction of the strong base with atmospheric moisture and oxygen.
Step 2: Synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-
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To a solution of 4-(2-bromopropoxy)phenol (1.0 eq) and 2-hydroxypyridine (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.
Causality behind Experimental Choices:
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Nucleophilic Aromatic Substitution: The phenoxide generated in situ from 2-hydroxypyridine displaces the bromide from the propoxy chain.
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K2CO3 as Base: Potassium carbonate is a suitable base for deprotonating the hydroxyl group of 2-hydroxypyridine, facilitating the nucleophilic attack.
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DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions, as it can solvate the cation and leave the anion more nucleophilic.
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Heat: This provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Predicted Spectroscopic Profile
While experimental spectra are not publicly available, a predictive analysis based on the known spectral characteristics of its constituent functional groups can provide valuable guidance for characterization.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons of the phenol ring (approx. 6.8-7.2 ppm).- Aromatic protons of the pyridine ring (approx. 6.7-8.2 ppm).- A multiplet for the methine proton of the propoxy chain (approx. 4.5-5.0 ppm).- A doublet for the methyl group of the propoxy chain (approx. 1.3-1.5 ppm).- Two multiplets for the methylene protons of the propoxy chain (approx. 4.0-4.4 ppm).- A broad singlet for the phenolic hydroxyl proton (variable, typically 5-10 ppm). |
| ¹³C NMR | - Aromatic carbons of the phenol ring (approx. 115-155 ppm).- Aromatic carbons of the pyridine ring (approx. 110-165 ppm).- Methine carbon of the propoxy chain (approx. 70-80 ppm).- Methylene carbon of the propoxy chain (approx. 65-75 ppm).- Methyl carbon of the propoxy chain (approx. 15-25 ppm). |
| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl group (approx. 3200-3600 cm⁻¹).- C-H stretching bands for the aromatic rings (approx. 3000-3100 cm⁻¹).- C-H stretching bands for the aliphatic chain (approx. 2850-3000 cm⁻¹).- C=C and C=N stretching bands for the aromatic and pyridine rings (approx. 1450-1600 cm⁻¹).- A strong C-O stretching band for the ether linkages (approx. 1000-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 245.27. |
Potential Applications in Drug Discovery and Development
The hybrid structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- suggests several potential avenues for investigation in medicinal chemistry.
Rationale Based on Constituent Pharmacophores
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Phenolic Compounds: Phenol derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The phenolic hydroxyl group is a key feature for these activities, often acting as a radical scavenger or participating in hydrogen bonding with enzyme active sites.
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Pyridine Derivatives: The pyridine nucleus is a prominent scaffold in a multitude of approved drugs.[2][3][4] Its ability to modulate physicochemical properties and engage in specific interactions with biological targets makes it a valuable component in drug design. Pyridine-containing compounds have shown efficacy as antibacterial, antiviral, and anticancer agents.[3][7]
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Ether Linkage: The ether linkage is generally more resistant to metabolic cleavage than an ester linkage, potentially leading to improved pharmacokinetic profiles. The flexibility of the propoxy chain allows the phenolic and pyridinyl moieties to adopt various spatial orientations, which could be advantageous for binding to diverse biological targets.
Potential Therapeutic Areas
Figure 3: Potential therapeutic applications based on the molecule's structural motifs.
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Oncology: The combination of a phenol and a pyridine ring could lead to compounds with antiproliferative activity. Many kinase inhibitors and other anticancer agents incorporate these scaffolds.
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Infectious Diseases: The individual antimicrobial properties of phenols and pyridines suggest that this hybrid molecule could be explored for its efficacy against various pathogens.
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Inflammatory Disorders: Phenolic compounds are known for their antioxidant and anti-inflammatory effects. This molecule could potentially modulate inflammatory pathways and be investigated for conditions such as arthritis or neuroinflammatory diseases.
Future Directions and Conclusion
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- represents an intriguing, yet under-investigated, chemical entity with the potential for diverse applications in the life sciences. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical nature, a plausible synthetic route, and its potential for biological activity.
For researchers, the next logical steps would be to:
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Synthesize and Characterize: Perform the proposed synthesis and fully characterize the compound using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis to confirm its structure and purity.
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Biological Screening: Conduct a broad-based biological screening to identify any significant activities in areas such as oncology, infectious diseases, and inflammation.
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Structure-Activity Relationship (SAR) Studies: If promising activity is identified, synthesize a library of analogs to explore the SAR and optimize the lead compound for potency and selectivity.
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